2-Bromo-N-phenylbenzamide

Vue d'ensemble

Description

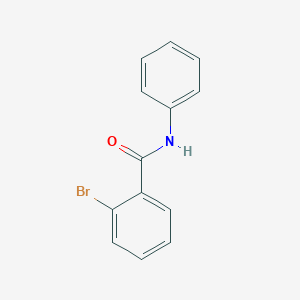

2-Bromo-N-phenylbenzamide: is an organic compound with the molecular formula C13H10BrNO . It is a derivative of benzamide, where a bromine atom is substituted at the second position of the benzene ring, and an aniline group is attached to the amide nitrogen. This compound is known for its applications in organic synthesis and medicinal chemistry due to its unique structural properties .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 2-Bromo-N-phenylbenzamide can be synthesized through various methods. One common approach involves the bromination of N-phenylbenzamide. The reaction typically uses bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is carried out in an organic solvent such as dichloromethane or chloroform at room temperature or slightly elevated temperatures .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .

Analyse Des Réactions Chimiques

Types of Reactions: 2-Bromo-N-phenylbenzamide undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

Coupling Reactions: It can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, to form biaryl compounds or other complex structures.

Reduction Reactions: The compound can be reduced to form N-phenylbenzamide or other derivatives using reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).

Common Reagents and Conditions:

Substitution Reactions: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, methanol), and bases (e.g., sodium hydroxide, potassium carbonate).

Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate, cesium carbonate), and solvents (e.g., toluene, dimethylformamide).

Reduction Reactions: Reducing agents (e.g., LAH, NaBH4), solvents (e.g., tetrahydrofuran, ethanol).

Major Products:

Substitution Reactions: Substituted benzamides.

Coupling Reactions: Biaryl compounds or other complex structures.

Reduction Reactions: N-phenylbenzamide or other reduced derivatives.

Applications De Recherche Scientifique

Synthetic Chemistry Applications

1.1 Palladium-Catalyzed Reactions

One of the most significant applications of 2-bromo-N-phenylbenzamide is in palladium-catalyzed cross-coupling reactions. Research indicates that it can be used effectively to synthesize complex molecular architectures, including phenanthridinones, which are valuable intermediates in organic synthesis. A study demonstrated that using different palladium precursors and ligands can yield N-phenyl phenanthridinone with varying efficiencies, highlighting the compound's versatility in catalytic processes .

Table 1: Reaction Conditions for Synthesis of Phenanthridinones from this compound

| Catalyst | Ligand | Base | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|---|

| Pd(OAc)₂ | dppe | K₂CO₃ | DMF | 80 °C | 58 |

| Pd(PPh₃)₄ | PPh₃ | NaOEt | Toluene | 110 °C | 70 |

| PdCl₂(dppf) | dppf | Cs₂CO₃ | DMSO | 100 °C | 65 |

The ability of this compound to undergo C-H activation via amide directing groups has been a focal point in developing new methodologies for constructing biaryl compounds .

1.2 Formation of N-Substituted Phenanthridinones

Further investigations into the reaction mechanisms involving this compound have revealed its role in forming N-substituted phenanthridinones through various pathways. The proposed mechanisms involve oxidative addition and subsequent reductive elimination steps, demonstrating the compound's utility in generating complex nitrogen-containing heterocycles .

Medicinal Chemistry Applications

2.1 Antiviral Activity

In addition to its synthetic applications, derivatives of N-phenylbenzamide, including this compound, have shown promising antiviral activities. A study evaluated a series of N-phenylbenzamide derivatives against Enterovirus 71 (EV71), revealing that specific modifications to the benzamide structure enhance antiviral potency. For instance, one derivative exhibited an IC50 value of approximately 5.7 μM against EV71, suggesting that structural variations can significantly influence biological activity .

Table 2: Antiviral Activity of N-Phenylbenzamide Derivatives

| Compound | IC50 (μM) | TC50 (μM) | Selectivity Index (SI) |

|---|---|---|---|

| Compound 1e | 5.7 ± 0.8 | 620 ± 0.0 | >108 |

| Compound 2a | 18 ± 1.2 | Not reported | - |

These findings indicate that compounds derived from or related to this compound could serve as lead compounds for developing new antiviral agents targeting EV71 and potentially other viruses .

Mécanisme D'action

The mechanism of action of 2-Bromo-N-phenylbenzamide involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and the amide group play crucial roles in its binding affinity and specificity. The compound can act as an inhibitor or modulator of specific enzymes, affecting their activity and downstream biological pathways .

Comparaison Avec Des Composés Similaires

4-Bromo-N-phenylbenzamide: Similar structure but with the bromine atom at the fourth position.

N-Phenylbenzamide: Lacks the bromine atom, resulting in different chemical properties and reactivity.

2-Chloro-N-phenylbenzamide: Similar structure with a chlorine atom instead of bromine, leading to variations in reactivity and applications.

Uniqueness: 2-Bromo-N-phenylbenzamide is unique due to the presence of the bromine atom at the second position, which significantly influences its chemical reactivity and biological activity. This positional substitution allows for specific interactions in chemical reactions and biological systems, making it a valuable compound in various fields of research and industry .

Activité Biologique

2-Bromo-N-phenylbenzamide is an organic compound with the molecular formula . It is a derivative of benzamide, characterized by a bromine atom substituted at the second position of the benzene ring, along with an aniline group attached to the amide nitrogen. This compound has garnered attention in medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The presence of the bromine atom and the amide group significantly influences its binding affinity and specificity. This compound can act as an inhibitor or modulator of specific enzymes, impacting biological pathways relevant in various therapeutic contexts.

Antiviral Activity

Research indicates that derivatives of N-phenylbenzamide, including 2-bromo variants, exhibit antiviral properties. A study focused on a series of N-phenylbenzamide derivatives demonstrated that certain compounds showed significant activity against enterovirus 71 (EV71), a virus responsible for hand, foot, and mouth disease. Among these, derivatives with modifications at specific positions displayed IC50 values ranging from 5.7 to 18 μM, indicating potent antiviral effects while maintaining low cytotoxicity in Vero cells .

Table 1: Antiviral Activity of N-Phenylbenzamide Derivatives

| Compound | IC50 (μM) | TC50 (μM) | Selectivity Index |

|---|---|---|---|

| 3-amino-N-(4-bromophenyl)-4-methoxybenzamide | 5.7 ± 0.8 | 620 ± 0.0 | >108 |

| N-phenylbenzamide | 18 ± 1.2 | Not reported | Not applicable |

Enzyme Inhibition

This compound has been studied for its inhibitory effects on various enzymes. It has shown promise as a potential inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial in neurodegenerative diseases like Alzheimer's. The compound's ability to penetrate the blood-brain barrier enhances its therapeutic potential in treating cognitive disorders .

Table 2: Enzyme Inhibition Properties

| Enzyme | Inhibition Type | IC50 (μM) |

|---|---|---|

| Acetylcholinesterase | Mixed inhibition | 2.4 |

| Butyrylcholinesterase | Pseudo-irreversible | Not specified |

Case Studies

Several case studies have highlighted the efficacy of 2-bromo derivatives in various biological assays:

- Antiviral Studies : In vitro assays demonstrated that certain derivatives exhibited lower cytotoxicity compared to existing antiviral agents like pirodavir, suggesting their potential as safer alternatives for treating viral infections .

- Neuroprotective Effects : A study evaluating cholinesterase inhibitors found that modifications in the benzamide structure led to enhanced selectivity and potency against AChE and BuChE, indicating a promising avenue for developing neuroprotective agents .

Propriétés

IUPAC Name |

2-bromo-N-phenylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10BrNO/c14-12-9-5-4-8-11(12)13(16)15-10-6-2-1-3-7-10/h1-9H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHHGABOCAHPYMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20145523 | |

| Record name | Benzamide, 2-bromo-N-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20145523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10282-57-2 | |

| Record name | Benzamide, 2-bromo-N-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010282572 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzamide, 2-bromo-N-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20145523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Can 2-bromo-N-phenylbenzamide be used to create new heterocyclic compounds?

A1: Yes, research has shown that this compound can undergo intramolecular cyclization reactions under certain palladium-catalyzed conditions. For instance, reacting it with thiazole in the presence of a palladium catalyst led to the formation of a six-membered ring product. [] This demonstrates its potential as a building block for synthesizing diverse heterocyclic structures.

Q2: What are the typical reaction conditions for using this compound in palladium-catalyzed cross-coupling reactions?

A2: Successful palladium-catalyzed direct arylations using this compound have been achieved with various heteroarenes, including thiazoles, thiophenes, furans, and pyrroles. [] These reactions typically employ palladium catalysts like Pd(OAc)2 or PdCl(C3H5)(dppb) and often require a base, such as potassium acetate (KOAc). Notably, the choice of catalyst and reaction conditions can significantly influence the regioselectivity and yield of the desired arylated product.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.